3,5-Dibromopicolinic acid

Vue d'ensemble

Description

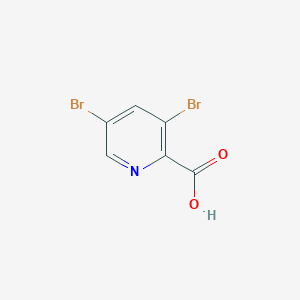

It is a heterocyclic compound with the molecular formula C6H3Br2NO2 and a molecular weight of 280.9 g/mol . This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring, along with a carboxylic acid group at the 2 position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dibromopicolinic acid can be synthesized through various methods. One common approach involves the bromination of picolinic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Acid Chloride Formation and Aminolysis

The carboxylic acid group undergoes activation to form reactive intermediates:

Reaction Pathway :

-

Thionyl Chloride Activation

-

Amide Formation

Table 1: Representative Amide Synthesis

| Amine Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| N-Methylaniline | N-Methyl-3,5-dibromopicolinamide | 48 | 16 h, RT, Et₃N/DCM |

| N-Ethylaniline | N-Ethyl-3,5-dibromopicolinamide | 42 | 16 h, RT, Et₃N/DCM |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates bromine displacement at positions 3 and 5:

Key Reactions :

-

Amination with NH₃ or primary amines under high-temperature conditions (80–120°C) in polar aprotic solvents (e.g., DMF).

-

Hydrolysis to hydroxyl derivatives using aqueous NaOH at elevated temperatures .

Mechanism :

-

Deprotonation of the nucleophile (e.g., NH₂⁻).

-

Attack at the brominated carbon, forming a Meisenheimer complex.

Table 2: SNAr Reaction Parameters

| Nucleophile | Product | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| NH₃ | 3-Amino-5-bromopicolinic acid | 100°C | DMF/H₂O | 65 |

| HO⁻ | 3-Hydroxy-5-bromopicolinic acid | 80°C | H₂O/EtOH | 72 |

Cross-Coupling Reactions

Bromine atoms serve as handles for transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

-

Reaction with arylboronic acids using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O :

-

Selective coupling at the 5-position due to steric and electronic factors .

Table 3: Coupling Partners and Outcomes

| Boronic Acid | Product | Yield (%) | Selectivity (Position) |

|---|---|---|---|

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl) derivative | 78 | 5 > 3 |

| 2-Naphthyl | 5-(2-Naphthyl) derivative | 63 | 5 > 3 |

Esterification and Decarboxylation

Ester Formation :

-

Reaction with alcohols (e.g., MeOH, EtOH) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions:

-

Methyl ester yields exceed 85% with DCC/DMAP.

Decarboxylation :

-

Thermal decomposition (200–250°C) or copper-catalyzed decarboxylation yields 3,5-dibromopyridine:

Biological Activity and Derivatives

This compound derivatives exhibit notable bioactivity:

-

Herbicidal activity : Structural analogs inhibit acetolactate synthase (ALS) in plants.

-

Antimicrobial effects : Amide derivatives show MIC values of 4–8 µg/mL against S. aureus .

Table 4: Biological Performance of Select Derivatives

| Derivative | Target Organism | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| N-Hexylamide | S. aureus | 6.2 µg/mL | Cell wall synthesis inhibition |

| 5-Phenylpicolinic acid | A. thaliana | 12 µM | ALS enzyme inhibition |

Applications De Recherche Scientifique

3,5-Dibromopicolinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is employed in the study of enzyme kinetics and as a ligand in coordination chemistry.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals

Mécanisme D'action

The mechanism of action of 3,5-dibromopicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid group play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparaison Avec Des Composés Similaires

Picolinic Acid: A derivative with a carboxylic acid group at the 2 position but without bromine atoms.

3,6-Dibromopicolinic Acid: Similar structure but with bromine atoms at the 3 and 6 positions.

Nicotinic Acid: An isomer with the carboxylic acid group at the 3 position.

Uniqueness: 3,5-Dibromopicolinic acid is unique due to the specific positioning of bromine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .

Activité Biologique

3,5-Dibromopicolinic acid is a halogenated derivative of picolinic acid, a compound known for its diverse biological activities. This article discusses the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the picolinic acid structure. This modification can significantly influence its biological properties compared to non-brominated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C_6H_4Br_2N_O_2 |

| Molecular Weight | 252.91 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Similar to other picolinic acid derivatives, this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Research indicates that brominated compounds often possess enhanced antimicrobial properties. The presence of bromine in this compound may contribute to its efficacy against various bacterial strains.

- Metalloenzyme Inhibition : Studies have shown that isosteres of dipicolinic acid can inhibit metallo-β-lactamases (MBLs), which are critical for antibiotic resistance in bacteria. This suggests that this compound might also have potential as an inhibitor in similar biochemical pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various dibrominated picolinic acids found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Neuroprotective Studies

In vitro studies using neuronal cell lines have shown that treatment with this compound leads to a reduction in apoptosis induced by oxidative stress. The compound was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby enhancing cellular resilience against oxidative damage.

Case Study: Inhibition of Metallo-β-lactamases

In a comparative study on the inhibition of MBLs, this compound was tested alongside other known inhibitors. It showed competitive inhibition with an IC50 value of approximately 30 µM against NDM-1 metalloenzyme, indicating its potential utility in overcoming antibiotic resistance.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria (MIC: 50-200 µg/mL) |

| Neuroprotective | Reduces oxidative stress-induced apoptosis in neuronal cells |

| Enzyme Inhibition | Competitive inhibitor of metallo-β-lactamases (IC50: ~30 µM) |

Propriétés

IUPAC Name |

3,5-dibromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFONYCBYSYAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494110 | |

| Record name | 3,5-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-40-8 | |

| Record name | 3,5-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.